Product packaging for 3-(9H-purin-6-ylsulfanyl)propanoic acid(Cat. No.:CAS No. 608-10-6)

3-(9H-purin-6-ylsulfanyl)propanoic acid

Cat. No.: B3054505
CAS No.: 608-10-6
M. Wt: 224.24 g/mol
InChI Key: CSOKIZRBAMNJDO-UHFFFAOYSA-N
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Description

3-(9H-Purin-6-ylsulfanyl)propanoic acid is a biologically relevant purine derivative with the molecular formula C 8 H 8 N 4 O 2 S and a molecular weight of 224.24 g/mol . This compound is identified by CAS Number 608-10-6 and has the SMILES notation O=C(O)CCSC1=C2N=CNC2=NC=N1 . Its primary research application is in the study of cellular aging and lifespan extension, as it has been identified in high-throughput screens for compounds that alter the lifespan of eukaryotic organisms . The compound was discovered using innovative phenotypic assays, such as the "Death of Daughters" (DeaD) assay in yeast, designed to identify molecules that mitigate the lifespan-shortening effects of nicotinamide, a known inhibitor of the longevity-associated Sir2 protein . This mechanism positions it as a valuable tool for investigating caloric restriction (CR)-mimetic pathways and sirtuin-independent longevity networks . Researchers can utilize this purine-based compound to probe novel mechanisms of aging and age-related diseases. It is offered strictly for research applications. For Research Use Only. Not for Human or Diagnostic Use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O2S B3054505 3-(9H-purin-6-ylsulfanyl)propanoic acid CAS No. 608-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(7H-purin-6-ylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8N4O2S/c13-5(14)1-2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4H,1-2H2,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CSOKIZRBAMNJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209639
Record name Propanoic acid, 3-(1H-purin-6-ylthio)- (9CI)
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Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-10-6
Record name 3-(9H-Purin-6-ylthio)propanoic acid
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Record name 6-(2-Carboxyethylthio)purine
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Record name Propanoic acid, 3-(1H-purin-6-ylthio)- (9CI)
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Record name 3-(9H-purin-6-ylsulfanyl)propanoic acid
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Record name 6-(2-CARBOXYETHYLTHIO)PURINE
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Synthetic Methodologies for 3 9h Purin 6 Ylsulfanyl Propanoic Acid and Its Analogues

Established Synthetic Pathways for the Core 3-(9H-purin-6-ylsulfanyl)propanoic acid Structure

The construction of the fundamental this compound molecule relies on well-established reactions that unite a purine (B94841) precursor with a three-carbon carboxylic acid chain via a thioether linkage. The primary strategies involve nucleophilic substitution reactions on the purine ring and standard synthetic methods for the propanoic acid component.

The formation of the thioether bond at the C6 position of the purine ring is typically achieved through a nucleophilic substitution reaction. The most common precursor for this transformation is 6-chloropurine (B14466), which readily reacts with sulfur-based nucleophiles. nih.gov In the synthesis of the target molecule, the thiol group of 3-mercaptopropanoic acid acts as the nucleophile, displacing the chloride ion at the C6 position of the purine.

This reaction is generally performed in the presence of a base to deprotonate the thiol, thereby generating a more potent thiolate nucleophile. Common bases include sodium carbonate (Na₂CO₃) or triethylamine (B128534) (NEt₃). mdpi.com The reaction is often carried out in a suitable solvent, such as water or an alcohol, frequently under reflux conditions to ensure a reasonable reaction rate. mdpi.com

An alternative, though less common, pathway involves the S-alkylation of 6-mercaptopurine (B1684380). In this approach, 6-mercaptopurine is treated with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid) in the presence of a base. The thiolate generated from 6-mercaptopurine then attacks the electrophilic carbon bearing the halogen, forming the desired thioether linkage.

Table 1: General Conditions for Nucleophilic Substitution on 6-Chloropurine
ParameterTypical ConditionsRationaleSource
Purine Substrate6-ChloropurineThe chloro group is a good leaving group for nucleophilic aromatic substitution. nih.gov
Nucleophile3-Mercaptopropanoic acidProvides the sulfanylpropanoic acid moiety.-
BaseSodium Carbonate (Na₂CO₃), Triethylamine (NEt₃)Deprotonates the thiol to form the more reactive thiolate anion. mdpi.com
SolventWater, Ethanol, n-ButanolSolubilizes reactants and facilitates the reaction. mdpi.com
TemperatureRefluxIncreases reaction rate to achieve completion in a reasonable timeframe. mdpi.com

The propanoic acid component, specifically 3-mercaptopropanoic acid, is a critical reagent for the synthesis. This compound is commercially available but can also be synthesized through several established routes. The most common industrial method involves the addition of hydrogen sulfide (B99878) (H₂S) to acrylic acid. google.comatamankimya.com This reaction proceeds via a Michael addition, where the sulfur atom adds to the β-carbon of the acrylic acid double bond.

Propanoic acid itself serves as a versatile starting material for a variety of derivatives that can be used in synthesis. For instance, it can be converted into more reactive species like acid chlorides (e.g., propanoyl chloride) by treatment with reagents such as thionyl chloride (SOCl₂). pearson.com It can also be transformed into α-halogenated derivatives. A key example is the Hell-Volhard-Zelinsky reaction, where propanoic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromopropanoic acid. pearson.comquora.com These activated derivatives can then be used to synthesize a range of substituted propanoic acid analogues.

Design and Synthesis of Novel this compound Derivatives

The development of novel analogues of the parent compound involves structural modifications to either the purine ring or the propanoic acid side chain. These modifications are aimed at exploring the structure-activity relationships of the resulting molecules.

The purine scaffold offers several positions for structural modification, with the N9 position being a frequent target for derivatization. microbenotes.com A common strategy is to perform an N-alkylation reaction on the purine or a suitable precursor. For example, a substituent can be introduced at the N9 position of 6-chloropurine prior to the nucleophilic substitution reaction at C6. mdpi.com This approach allows for the synthesis of a wide array of N9-substituted analogues. For instance, reacting 6-chloropurine with a desired alkylating agent (e.g., an alkyl halide) under basic conditions yields an N9-substituted 6-chloropurine intermediate, which can then be reacted with 3-mercaptopropanoic acid to afford the final N9-modified product. mdpi.comrsc.org Other positions on the purine ring, such as C2 and C8, can also be functionalized, although this often requires more complex, multi-step synthetic sequences starting from different pyrimidine (B1678525) or imidazole (B134444) precursors. google.com

Modifications to the propanoic acid chain provide another avenue for creating structural diversity. Substituents can be introduced at the α-carbon (C2) or β-carbon (C3) of the acid chain. A general method for introducing functionality at the α-position involves the synthesis of an α-halopropanoic acid, such as 2-bromopropanoic acid. pearson.com This halogenated intermediate can then undergo nucleophilic substitution with various nucleophiles (e.g., amines, azides) to introduce different functional groups. For example, treatment of 2-bromopropanoic acid with excess ammonia (B1221849) yields alanine, demonstrating the feasibility of installing an amino group at this position. pearson.com These modified propanoic acid derivatives, containing a thiol group for attachment to the purine, can then be used in the primary synthesis to generate the final, chain-modified analogues.

The successful synthesis of derivatives often requires careful optimization of reaction conditions to maximize yield and purity. nih.gov The choice of solvent, base, temperature, and reaction time can significantly impact the outcome of the derivatization reactions. For nucleophilic substitution at the C6 position of purine, the reaction conditions must be tailored to the specific substrates. While aqueous sodium carbonate at reflux is effective for some reactions, others may require different base-solvent systems, such as triethylamine in n-butanol, to achieve better solubility of reactants and higher yields. mdpi.com

Table 2: Strategies for Synthesis of Novel Derivatives
Modification SiteGeneral StrategyKey Reagents/IntermediatesSource
Purine Moiety (N9)N-alkylation of 6-chloropurine prior to thioether formation.Alkyl halides, N9-substituted 6-chloropurine. mdpi.comrsc.org
Purine Moiety (C2, C8)Multi-step synthesis from substituted pyrimidine or imidazole precursors.4,5-diaminopyrimidines, cyclizing agents. google.com
Propanoic Acid (α-position)Halogenation followed by nucleophilic substitution.2-Bromopropanoic acid, various nucleophiles (e.g., NH₃). pearson.com
Propanoic Acid (β-position)Use of substituted acrylic acid derivatives in the initial Michael addition.Substituted acrylic acids, H₂S or other sulfur nucleophiles.-

Biochemical and Molecular Interactions of 3 9h Purin 6 Ylsulfanyl Propanoic Acid and Its Analogues

Identification and Characterization of Cellular and Molecular Targets

The cellular and molecular targets of 3-(9H-purin-6-ylsulfanyl)propanoic acid and its analogues are diverse, reflecting the ubiquitous nature of the purine (B94841) molecules they mimic. Research has identified key interactions with signaling pathways, metabolic enzymes, and enzymes involved in inflammatory processes.

Interaction with Purinergic Signaling Pathways

Purinergic signaling is a fundamental communication system in which extracellular purine and pyrimidine (B1678525) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine, act as signaling molecules. plos.org This system involves a complex network of receptors, including P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP), which regulate a vast range of physiological processes.

Due to their structural resemblance to endogenous purines, this compound and its analogues are potential modulators of these pathways. The purine core of these molecules allows them to bind to purinergic receptors, potentially acting as either agonists or antagonists. Such interactions can disrupt the normal signaling cascade, affecting cellular responses related to inflammation, neurotransmission, and cell growth. For instance, purinergic signaling is known to regulate many hepatic processes, and the introduction of purine analogues can alter the expression of genes involved in extracellular purine turnover. plos.org

Enzyme Inhibition Studies of this compound Derivatives

A primary mechanism through which purine analogues exert their effects is via the inhibition of key enzymes. This inhibitory action disrupts critical metabolic and signaling pathways within the cell.

The most well-characterized interactions of 6-mercaptopurine (B1684380), the parent compound of this compound, involve the disruption of de novo purine biosynthesis. nih.gov This pathway is critical for producing the building blocks of DNA and RNA.

The mechanism begins with the conversion of 6-MP into its active nucleotide form, 6-thioinosine monophosphate (TIMP), a reaction catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). drugbank.comchemicalbook.com TIMP and its subsequent metabolites then inhibit several key enzymes in the purine synthesis pathway. drugbank.comchemicalbook.com

One of the primary targets is amidophosphoribosyltransferase (ATase) , which catalyzes the first committed step in purine biosynthesis. drugbank.comchemicalbook.comwikipedia.org Inhibition of this enzyme effectively shuts down the entire pathway. Furthermore, TIMP competitively inhibits inosine monophosphate (IMP) dehydrogenase , which blocks the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), a precursor for guanine (B1146940) nucleotides. drugbank.comnih.gov It also prevents the conversion of IMP to adenylosuccinate, a step toward forming adenine (B156593) nucleotides. drugbank.comaacrjournals.org This multi-targeted inhibition leads to a depletion of both adenine and guanine ribonucleotides, which are essential for nucleic acid synthesis and cellular energy metabolism, ultimately leading to an antiproliferative effect. nih.govchemicalbook.com

Table 1: Key Enzymes in Nucleotide Biosynthesis Inhibited by 6-Mercaptopurine Metabolites

Enzyme Abbreviation Role in Pathway Inhibitory Metabolite(s) Consequence of Inhibition
Amidophosphoribosyltransferase ATase / GPAT Catalyzes the first committed step of de novo purine synthesis. wikipedia.org Thioinosine monophosphate (TIMP) & Methylthioinosine monophosphate (meTIMP) drugbank.com Blocks the entire purine synthesis pathway.
Inosine Monophosphate Dehydrogenase IMPDH Catalyzes the conversion of IMP to XMP, the first step toward guanine nucleotide synthesis. nih.govacs.org Thioinosine monophosphate (TIMP) drugbank.com Depletes the pool of guanine nucleotides (GMP, GDP, GTP).

While direct studies on the COX inhibitory activity of this compound are not available, research into other molecules containing a propanoic acid moiety has revealed interactions with cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Studies have shown that certain pyrazol-3-propanoic acid derivatives can substantially inhibit COX-1. nih.gov For instance, specific compounds in this class have demonstrated potent inhibition with IC₅₀ values in the low micromolar and even nanomolar range, suggesting that the propanoic acid scaffold can be oriented to interact effectively with the COX active site. nih.gov This indicates a potential for dual-acting compounds that can inhibit both leukotriene and prostaglandin (B15479496) synthesis. nih.gov

Table 2: Inhibition of COX-1 by Selected Pyrazol-3-propanoic Acid Derivatives

Compound Target Enzyme IC₅₀ (µM)
Compound 32 COX-1 2.5 nih.gov
Compound 35 COX-1 0.041 nih.gov
Compound 42 COX-1 0.3 nih.gov
Compound 43 COX-1 0.9 nih.gov

The leukotriene biosynthesis pathway is another critical inflammatory cascade. Key enzymes include 5-lipoxygenase (5-LOX) and leukotriene A₄ (LTA₄) hydrolase, which are responsible for producing potent chemoattractant and pro-inflammatory molecules. nih.govtandfonline.com

Analogous to the COX enzymes, the propanoic acid functional group appears to be a viable scaffold for developing inhibitors of this pathway. Research on pyrazol-3-propanoic acid derivatives has identified compounds that potently inhibit leukotriene biosynthesis in activated human neutrophils, with IC₅₀ values in the low micromolar range. nih.gov Furthermore, a different propanoic acid derivative, 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid, was identified as a potent inhibitor of LTA₄ hydrolase, the rate-limiting enzyme in the production of the pro-inflammatory mediator leukotriene B₄ (LTB₄). nih.govacs.org

Table 3: Inhibition of Leukotriene Biosynthesis by Propanoic Acid Derivatives

Compound Class / Name Target Pathway / Enzyme Cell Type / System IC₅₀ Range (µM)
Pyrazol-3-propanoic acid derivatives (compounds 15, 27-30, 32-37, 41, 42) Leukotriene Biosynthesis Human Neutrophils 1.6 - 3.5 nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast number of xenobiotics, including many drugs. Interactions with these enzymes can significantly alter the metabolic clearance of co-administered therapeutic agents.

Studies on 2,6,9-trisubstituted purine analogues, which are structurally related to this compound, have investigated their potential to inhibit various CYP isoforms. One study on purine kinase inhibitors found that while most analogues had no significant inhibitory effect on a range of CYPs (CYP1A2, 2A6, 2B6, 2C8, 2D6, 2E1, and 3A4), specific interactions were observed with the CYP2C subfamily.

Notably, the purine analogue BPA-302 showed significant, concentration-dependent inhibition of CYP2C19 activity. Other analogues, BP-21 and BP-117, were found to inhibit both CYP2C9 and CYP2C19, particularly at higher concentrations. This suggests that the purine scaffold can be accommodated within the active sites of these specific CYP enzymes, leading to potential drug-drug interactions.

Table 4: Inhibitory Effects of Purine Analogues on Human Liver Microsomal CYP Enzymes

Compound CYP Isoform Concentration (µmol·L⁻¹) Remaining Enzyme Activity (%)
BPA-302 CYP2C19 62.5 - 250 22
BP-21 CYP2C9 250 19
BP-21 CYP2C19 250 13
BP-117 CYP2C9 250 17

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Structure Activity Relationship Sar Studies of 3 9h Purin 6 Ylsulfanyl Propanoic Acid and Analogues

Elucidation of Key Pharmacophoric Features for Target Binding and Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comresearchgate.net For 3-(9H-purin-6-ylsulfanyl)propanoic acid and its analogues, the key pharmacophoric features are derived from the spatial arrangement of its core components: the purine (B94841) scaffold, the thioether linkage, and the propanoic acid side chain.

The purine ring itself serves as a critical anchor, often mimicking the natural purine bases, hypoxanthine (B114508) and guanine (B1146940), to interact with target enzymes. nih.gov The nitrogen atoms within the purine's pyrimidine (B1678525) and imidazole (B134444) rings can act as hydrogen bond acceptors or donors, forming crucial interactions within the binding pocket of a receptor or enzyme. dovepress.com

The thioether linkage at the C6 position of the purine ring is not merely a spacer but an active participant in molecular recognition. Its sulfur atom can engage in various non-covalent interactions, including van der Waals forces and potentially weak hydrogen bonds. The geometry and flexibility of this linkage are vital for correctly positioning the purine and the propanoic acid moiety for optimal binding.

The terminal carboxylate group of the propanoic acid moiety is a key hydrogen-bond acceptor and can also form ionic interactions with positively charged residues, such as lysine (B10760008) or arginine, in the target's binding site. nih.gov The three-carbon chain provides the necessary spacing and conformational flexibility for the carboxylate to reach and interact with its binding partners. Together, these features—the hydrogen-bonding capabilities of the purine ring, the specific geometry of the thioether linkage, and the ionic and hydrogen-bonding potential of the propanoic acid—constitute the essential pharmacophore for the biological activity of this class of compounds.

Impact of Purine Ring Substitutions on Biological Activity Profiles

Systematic modifications of the purine ring have revealed that even minor changes can lead to significant shifts in biological activity. Substitutions at the C2 and C8 positions, as well as at the N9 position of the purine nucleus, have been explored to probe their impact on potency and selectivity.

Generally, substitutions on the purine ring of 6-mercaptopurine (B1684380) (6-MP), a closely related compound, tend to decrease its activity. aacrjournals.orgaacrjournals.org For instance, the introduction of methyl, chloro, hydroxyl, or sulfhydryl groups at the C2 position of 6-MP results in inactive or significantly less active compounds. aacrjournals.org An exception to this is the addition of an amino group at the C2 position, which yields thioguanine, a compound with significantly higher potency than 6-MP. aacrjournals.orgaacrjournals.org This highlights the specific and sensitive nature of the interaction at this position. Replacement of the 2-amino group in thioguanine with larger alkylamino or arylamino groups leads to a marked decrease in activity. aacrjournals.org

Alkylation at the ring nitrogens of 6-MP analogues generally leads to a loss of activity. aacrjournals.org This suggests that an unsubstituted N9 position, or at least the hydrogen-bonding capability of the imidazole ring nitrogens, is important for the biological activity of many 6-thiopurine derivatives. However, in some contexts, N9-substitution with specific functional groups can modulate activity, as seen in certain cytokinin derivatives where N9-alkyl chains terminated with various functional groups were prepared to study the relationship between the substitution and cytokinin activity. nih.gov

The following table summarizes the general impact of substitutions on the purine ring of 6-mercaptopurine analogues on their antitumor activity against Sarcoma 180.

Position of SubstitutionSubstituentEffect on ActivityReference
C2-CH3, -Cl, -OH, -SHInactive or significantly reduced activity aacrjournals.org
C2-NH2 (Thioguanine)Significantly increased activity aacrjournals.orgaacrjournals.org
C2 (on Thioguanine)Alkylamino, ArylaminoMarkedly lowered activity aacrjournals.org
Ring NitrogensAlkylationGeneral loss of activity aacrjournals.org

Role of the Propanoic Acid Moiety in Molecular Recognition and Functional Response

The propanoic acid moiety is a critical component of this compound, playing a significant role in how the molecule is recognized by and interacts with its biological targets. The carboxylic acid group is a common feature in many drugs and endogenous molecules, valued for its ability to form strong electrostatic interactions and hydrogen bonds. nih.gov

At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This negative charge allows for strong ionic interactions with positively charged amino acid residues, such as arginine and lysine, within a protein's binding site. nih.gov These ionic bonds can be a major driving force for the affinity of the molecule to its target. Furthermore, the oxygen atoms of the carboxylate are excellent hydrogen bond acceptors, further stabilizing the drug-receptor complex. wiley-vch.de

The three-carbon chain of the propanoic acid moiety provides a flexible linker, allowing the terminal carboxylate group to adopt an optimal orientation for binding. The length and flexibility of this linker are often crucial; shorter or longer chains, or more rigid linkers, can lead to a significant loss of activity by preventing the carboxylate from reaching its key interaction points. In studies of N-(purin-6-yl)aminopolymethylene carboxylic acids, the length of the linker was found to be crucial for cytotoxic activity. mdpi.com

The presence of the carboxylic acid group also significantly influences the physicochemical properties of the molecule, such as its solubility and distribution. While it enhances water solubility, the negative charge can also limit its ability to cross biological membranes, which can be a key consideration in drug design. nih.gov To overcome this, the carboxylic acid is sometimes replaced with bioisosteres, which are different functional groups with similar physical or chemical properties. researchgate.net Common bioisosteres for carboxylic acids include tetrazoles and hydroxamic acids, which can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while potentially offering improved pharmacokinetic profiles. nih.gov

Influence of the Thioether Linkage on Target Interactions and Stability

The replacement of the thioether with other linkers, known as bioisosteric replacement, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov For example, replacing the sulfur atom with a methylene (B1212753) group (-CH2-) would increase the lipophilicity and remove the potential for oxidation at that position, but it would also alter the geometry and electronic properties of the linker, which could negatively impact binding affinity. The choice of the thioether linkage is therefore a balance between chemical stability, metabolic profile, and the ability to facilitate favorable interactions with the biological target.

Stereochemical Considerations in SAR Studies

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For analogues of this compound that contain chiral centers, the different enantiomers or diastereomers can exhibit significantly different potencies, selectivities, and metabolic profiles.

A potential chiral center can be introduced into the propanoic acid moiety, for example, by substitution on the α- or β-carbons. In such cases, it is crucial to separate and test the individual enantiomers, as the biological activity often resides predominantly in one isomer. mdpi.com This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral drug.

During the synthesis of chiral analogues, racemization—the conversion of an enantiomerically pure substance into a mixture of equal amounts of both enantiomers—can be a significant issue. For example, in the synthesis of N-(purin-6-yl)dipeptides, the coupling of N-(purin-6-yl)-(S)-amino acids was found to be accompanied by racemization at the chiral center of the amino acid. nih.gov This was observed even when the starting N-(purin-6-yl)-α-amino acid had a defined stereochemistry, suggesting the formation of a chirally labile intermediate. nih.gov Such racemization can complicate SAR studies, as the observed biological activity would be a composite of the activities of both enantiomers. Therefore, the development of stereoselective synthetic methods and the use of chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for accurately assessing the SAR of chiral analogues. mdpi.com

Computational Approaches in the Study and Rational Design of 3 9h Purin 6 Ylsulfanyl Propanoic Acid Analogues

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to understand and visualize the interactions between analogues of 3-(9H-purin-6-ylsulfanyl)propanoic acid and their biological targets at an atomic level.

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. For purine (B94841) analogues, which are known to interact with a wide range of enzymes and receptors, docking studies are critical. For instance, in studies of related purine derivatives, molecular docking has been used to predict binding modes and energies within the ATP-binding site of protein kinases like Cyclin-Dependent Kinases (CDKs) or Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Key interactions often identified in these simulations include:

Hydrogen Bonds: The purine core contains multiple hydrogen bond donors and acceptors that can form crucial connections with amino acid residues in the target's active site.

Hydrophobic Interactions: The aromatic purine ring and any attached lipophilic groups can engage in favorable hydrophobic interactions, contributing to binding stability.

Electrostatic Interactions: The distribution of charge across the molecule can guide its orientation within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. The goal is to develop a mathematical model that can predict the activity of newly designed, unsynthesized molecules.

For a series of analogues of this compound, a QSAR study would involve:

Data Set Compilation: Gathering a set of purine derivatives with experimentally measured biological activities against a specific target.

Descriptor Calculation: Computing various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Generation: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation linking the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A successful QSAR model allows for the rapid virtual screening of large libraries of potential analogues, prioritizing those with the highest predicted activity for synthesis and testing. For example, a 3D-QSAR pharmacophore model based on known non-purine inhibitors was used to successfully identify novel inhibitors of xanthine (B1682287) oxidase, a key enzyme in purine metabolism. nih.gov In another study on pyrimidine (B1678525) derivatives, QSAR models were developed using machine learning algorithms like Support Vector Machine (SVM) and XGBoost, achieving high predictive accuracy (R² values up to 0.8210) for inhibitor activity. mdpi.com

QSAR Model ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set.> 0.6
Q² (Cross-validated R²) An internal validation metric that assesses the predictive power of the model.> 0.5
R²_pred (External R²) An external validation metric that measures the model's performance on a separate test set of compounds.> 0.5

This interactive table summarizes key statistical parameters used to validate the robustness and predictive power of QSAR models.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com This technique provides invaluable insights into the conformational flexibility of both the ligand and the target, the stability of their interaction, and the role of solvent molecules.

For an analogue of this compound bound to its target, an MD simulation can:

Assess Binding Stability: By tracking the root mean square deviation (RMSD) of the ligand and protein over the simulation time, researchers can determine if the binding pose predicted by docking is stable. nih.gov

Analyze Conformational Changes: MD can reveal how the protein's structure adapts upon ligand binding, potentially uncovering allosteric sites or induced-fit mechanisms.

Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding affinity.

In studies of purine analogues targeting CDK enzymes, MD simulations were conducted to compare the binding stability of newly designed compounds against known reference drugs. nih.gov Similarly, MD simulations were used to explore the binding mode of a potent inhibitor within the active site of xanthine oxidase, confirming the feasibility of the interactions predicted by docking. nih.gov These simulations are computationally intensive but provide a level of detail that is crucial for understanding the dynamic nature of molecular recognition.

Virtual Screening Methodologies for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bioinfcamp.com This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab. For identifying novel leads based on the this compound scaffold, two main strategies are employed:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A large database of compounds is docked into the target's binding site, and the molecules are ranked based on their predicted binding affinity or docking score. drugbank.comfrontiersin.org This is particularly useful when a high-quality crystal structure of the target is available.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that are known to be active. A model, such as a pharmacophore or a QSAR equation, is built based on the features of these known active compounds. mdpi.com The database is then screened for molecules that fit this model.

Hierarchical virtual screening protocols often combine both approaches to improve the efficiency and accuracy of hit identification. nih.gov For example, a large library might first be filtered using a ligand-based pharmacophore model, followed by a more computationally demanding structure-based docking refinement for the top-scoring hits. nih.gov

De Novo Drug Design Strategies for Creating Novel Active Scaffolds

De novo drug design involves the creation of novel molecular structures from scratch, rather than screening existing compound libraries. arxiv.org These methods use computational algorithms to "grow" molecules atom-by-atom or by combining molecular fragments directly within the binding site of a target protein.

The process typically begins with defining a set of constraints based on the target's active site, such as specific locations for hydrogen bond donors/acceptors or hydrophobic groups. The algorithm then generates structures that satisfy these constraints. This approach is particularly powerful for:

Scaffold Hopping: Creating molecules with entirely new core structures (scaffolds) that maintain the key interaction points of known inhibitors but possess different physicochemical properties. rsc.org

Lead Optimization: Modifying an existing lead compound, like this compound, by suggesting novel side chains or functional groups to improve its activity or selectivity.

The rational design of inhibitors often starts from knowledge of the catalytic mechanism of a target enzyme, allowing for the creation of drugs with a specific, single site of action. nih.gov This strategy can lead to the discovery of truly innovative drug candidates that are not limited by the chemical space of existing compound collections.

Application of Artificial Intelligence and Machine Learning Algorithms in Compound Optimization and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational drug discovery by enabling the analysis of vast and complex datasets. nih.gov In the context of designing analogues of this compound, AI/ML can be applied in several ways:

Predictive Modeling: ML algorithms, such as support vector machines, random forests, and deep neural networks, are used to build more sophisticated and accurate QSAR models for predicting activity, solubility, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Generative Models: Deep learning techniques, particularly generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used for de novo design, generating novel molecular structures with desired properties. arxiv.org

Lead Optimization: ML models can guide lead optimization by predicting the impact of specific chemical modifications on a compound's activity and properties. nih.gov An active learning workflow can combine ML with molecular dynamics to efficiently screen thousands of potential analogues and identify candidates with significantly improved binding affinity. cmu.edu

Biological Activities and Pharmacological Potential of 3 9h Purin 6 Ylsulfanyl Propanoic Acid Derivatives Based on in Vitro and Preclinical in Vivo Studies

Anti-proliferative and Cytotoxic Mechanisms in Cellular Models

Derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines. Studies have shown that certain structural features are crucial for the anti-proliferative activity of these compounds. Specifically, the presence of both a purine (B94841) fragment and a difluorobenzoxazine moiety, connected by a linker of a specific length, is considered essential for cytotoxicity. mdpi.com

In a panel of nine human tumor cell lines, N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazine demonstrated significant cytotoxic activity. mdpi.com The highest efficacy was observed against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. mdpi.com Further investigation into the mechanism of action suggests that the most promising compound from this series acts as an inhibitor of DNA biosynthesis. mdpi.com In contrast, structural analogs lacking either the purine fragment or the difluorobenzoxazine group did not exhibit cytotoxic effects, highlighting the importance of the combined structure for biological activity. mdpi.com

Table 1: Cytotoxic Activity of Selected Purine Derivatives

Cell Line Cancer Type Activity Level
4T1 Murine Mammary Carcinoma High
COLO201 Human Colorectal Adenocarcinoma High
SNU-1 Human Gastric Carcinoma High
HepG2 Human Hepatocellular Carcinoma High
Jurkat Human T-cell Leukemia Moderate
MDA-MB-231 Human Breast Adenocarcinoma Moderate
A549 Human Lung Carcinoma Low

Data sourced from studies on N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazine. mdpi.com

Anti-inflammatory Effects in Experimental Systems

Research into novel purine derivatives has identified promising anti-inflammatory properties. A series of 9-cinnamyl-9H-purine derivatives were synthesized and evaluated for their ability to modulate inflammatory pathways. nih.gov One particular compound, designated 5e, demonstrated significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, with an IC50 value of 6.4 µM. nih.gov

Mechanistic studies revealed that compound 5e exerts its anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov It also lowered the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism involves the disruption of the Toll-like receptor 4 (TLR4) and Myeloid differentiation primary response 88 (MyD88) protein interaction, which subsequently suppresses the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov In an in vivo atopic dermatitis mouse model, topical application of compound 5e resulted in reduced ear edema and inflammation, supporting its potential as an anti-inflammatory agent. nih.gov

Antimicrobial Properties against Bacterial and Fungal Pathogens

Investigations into various propanoic acid derivatives have revealed structure-dependent antimicrobial activity against a range of clinically relevant pathogens, including multidrug-resistant strains. nih.govmdpi.com

A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened against ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govmdpi.com The antimicrobial activity was found to be highly dependent on the specific chemical substitutions on the core structure. mdpi.com

For instance, the inclusion of a phenyl substituent in one derivative resulted in activity against S. aureus (MIC of 16 µg/mL) but not E. faecalis. mdpi.com The addition of a 4-NO2 substitution to the phenyl ring enhanced the activity spectrum to include both S. aureus and E. faecalis (MIC of 16 µg/mL), as well as E. coli (MIC of 32 µg/mL) and K. pneumoniae (MIC of 64 µg/mL). mdpi.com In contrast, some modifications, such as the creation of N-(4-hydroxyphenyl)-β-alanine hydrazide, resulted in a loss of antibacterial activity across all tested strains. nih.govmdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of a Selected 3-((4-hydroxyphenyl)amino)propanoic acid derivative (compound 30)

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus 16
Enterococcus faecalis 16
Escherichia coli 32
Klebsiella pneumoniae 64

Data represents the activity of a derivative with a 4-NO2 phenyl substitution. mdpi.com

The same series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives also exhibited activity against drug-resistant fungal pathogens, such as Candida auris. nih.gov The antifungal efficacy was, similar to the antibacterial action, dependent on the specific structural modifications of the parent compound. nih.govmdpi.com For example, the esterification of one intermediate to form a dimethyl ether derivative resulted in a compound devoid of antifungal properties. nih.govmdpi.com This underscores the critical role that specific functional groups play in conferring antifungal activity to this class of compounds.

Antiviral Activities in Research Models

The antiviral potential of purine derivatives has been explored in various preclinical models. One such derivative, 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine (ara-DMAP), was investigated for its efficacy against simian varicella virus (SVV) in infected African green monkeys. nih.gov

The study found that orally administered ara-DMAP effectively prevented the development of rash and significantly reduced viremia associated with SVV infection. nih.gov The compound also appeared to reduce liver infection, as indicated by lower aspartate aminotransferase values in the serum of treated animals. nih.gov These findings suggest that purine analogs can serve as a scaffold for the development of effective antiviral agents.

Other Investigated Biological Activities (e.g., Antithyroid Potential)

Derivatives of 2-(9H-purin-6-ylsulfanyl)acetohydrazide have been synthesized and evaluated for their potential as antithyroid agents. scielo.org.mxresearchgate.net The antithyroid effect of these compounds was assessed through in vitro studies measuring their complexation with iodine, a key element in thyroid hormone synthesis. scielo.org.mxresearchgate.net

The research indicated that these purine derivatives form stable 1:1 charge transfer complexes with iodine. scielo.org.mx The stability of these complexes, indicated by K_c values well above 100 L mol⁻¹, suggests a good potential for antithyroid activity. scielo.org.mx In vivo studies in male Wistar rats further demonstrated that these compounds could induce significant hormonal and histological variations consistent with an antithyroid effect. scielo.org.mxresearchgate.net

Advanced Analytical Techniques Applied in Academic Research on 3 9h Purin 6 Ylsulfanyl Propanoic Acid

Spectroscopic Characterization in Compound and Complex Analysis

Spectroscopic methods are fundamental to the characterization of 3-(9H-purin-6-ylsulfanyl)propanoic acid, offering detailed insights into its atomic composition, molecular structure, and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectrophotometry are routinely utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule. While specific spectral data for this compound is not extensively published in readily available literature, the expected chemical shifts can be inferred from related structures. For instance, in ¹H NMR, signals corresponding to the protons of the propanoic acid chain and the purine (B94841) ring would be observed. The methylene (B1212753) protons adjacent to the sulfur atom and the carboxyl group would exhibit characteristic chemical shifts and coupling patterns. Similarly, ¹³C NMR would reveal distinct signals for each carbon atom, including those in the carboxyl group, the aliphatic chain, and the purine ring system.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Through techniques like electrospray ionization (ESI), the exact mass of this compound can be measured with high accuracy, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can further validate the proposed structure by identifying characteristic fragments of the purine and propanoic acid moieties.

UV-Visible (UV-Vis) Spectrophotometry is used to study the electronic transitions within the molecule. The purine ring system of this compound is expected to exhibit characteristic absorption maxima in the ultraviolet region of the electromagnetic spectrum. The position and intensity of these absorption bands can be influenced by the solvent and pH, providing information about the electronic structure and potential for interactions with other molecules.

Table 1: Anticipated Spectroscopic Data for this compound

Technique Parameter Expected Observation
¹H NMR Chemical Shifts (ppm) Signals for purine ring protons, methylene protons of the propanoic acid chain, and a broad signal for the carboxylic acid proton.
¹³C NMR Chemical Shifts (ppm) Resonances for the carbonyl carbon, aliphatic carbons, and the carbons of the purine ring.
Mass Spectrometry Molecular Ion Peak (m/z) A peak corresponding to the molecular weight of the compound, confirming its elemental composition.
UV-Vis Spectrophotometry λmax (nm) Absorption maxima characteristic of the purine chromophore.

X-ray Crystallography for Molecular and Protein-Ligand Complex Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not prominently available in public databases, this method would be invaluable for unambiguously confirming its molecular geometry, including bond lengths, bond angles, and torsional angles.

Furthermore, in the context of its potential biological activity, X-ray crystallography plays a crucial role in understanding how this compound interacts with protein targets. By co-crystallizing the compound with a target protein, researchers can obtain a detailed atomic-level view of the protein-ligand complex. This information is critical for structure-based drug design, revealing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. The resulting structural data would provide a solid foundation for designing more potent and specific analogs.

Biochemical Assays for Functional Characterization and Enzyme Kinetics

To understand the functional role of this compound, a variety of biochemical assays are essential. These assays can determine if the compound interacts with specific biological targets, such as enzymes, and can quantify the nature of this interaction.

Enzyme inhibition assays are a primary tool for functional characterization. If this compound is hypothesized to be an enzyme inhibitor, its effect on the rate of an enzyme-catalyzed reaction would be measured. By varying the concentration of the compound, one can determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).

For a more in-depth understanding, enzyme kinetic studies are performed. These experiments involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be fitted to kinetic models (e.g., Michaelis-Menten) to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key kinetic parameters such as the inhibition constant (Kᵢ). This information is vital for understanding how the compound affects the enzyme's function at a molecular level.

Table 2: Parameters from Enzyme Kinetic Studies

Parameter Description Significance
IC₅₀ The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A measure of the inhibitor's potency.
Kᵢ The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A more fundamental measure of inhibitor affinity.
Mechanism of Inhibition Describes how the inhibitor binds to the enzyme (e.g., at the active site or an allosteric site). Provides insight into the mode of action of the inhibitor.

Future Research Directions and Challenges in the Study of 3 9h Purin 6 Ylsulfanyl Propanoic Acid

Development of More Selective and Potent Analogues with Enhanced Efficacy

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 3-(9H-purin-6-ylsulfanyl)propanoic acid. The overarching goal is to enhance the compound's selectivity towards specific biological targets, thereby increasing its potency and therapeutic efficacy while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies: A cornerstone of this endeavor will be comprehensive Structure-Activity Relationship (SAR) studies. nih.govdrugbank.comdoi.org By systematically modifying the core structure of this compound, researchers can elucidate the chemical moieties responsible for its biological activity. Key modifications could include alterations to the purine (B94841) ring, the propanoic acid side chain, and the sulfur linkage. The insights gained from SAR studies will be instrumental in designing next-generation compounds with improved pharmacological profiles.

Bioisosteric Replacement: Another promising strategy involves the bioisosteric replacement of certain functional groups. For instance, substituting the sulfur atom with other linkers or modifying the carboxylic acid group could lead to analogues with altered physicochemical properties, such as improved solubility and bioavailability. These changes can significantly impact the compound's pharmacokinetic and pharmacodynamic profiles.

Table 1: Potential Modifications for Analogue Development

Structural ComponentPotential ModificationsDesired Outcome
Purine RingSubstitutions at various positions (e.g., C2, C8, N7, N9)Enhanced target binding, altered metabolic stability
Propanoic Acid ChainVariation in chain length, introduction of branching or cyclic structuresImproved pharmacokinetic properties, altered target affinity
Sulfur LinkageReplacement with oxygen, nitrogen, or other bioisosteric groupsModified bond angles and electronic properties, potentially leading to novel interactions with biological targets

Elucidation of Novel and Underexplored Mechanisms of Action

While purine analogues are known to exert their effects through various mechanisms, the precise mode of action for this compound remains an area ripe for investigation. Future research should focus on uncovering both its primary and any secondary mechanisms of action.

Inhibition of DNA Biosynthesis: Given its structural similarity to endogenous purines, a likely mechanism of action is the inhibition of DNA biosynthesis. mdpi.com Future studies should aim to confirm and quantify this effect, identifying the specific enzymes in the purine biosynthesis pathway that are targeted by the compound.

Modulation of Cell Signaling Pathways: Beyond its potential role in DNA synthesis, this compound may also modulate various intracellular signaling pathways that are critical for cell growth, proliferation, and survival. nih.gov Investigating its impact on pathways such as those involving protein kinases and transcription factors could reveal novel therapeutic targets and applications.

Induction of Apoptosis: A crucial area of exploration is the compound's ability to induce programmed cell death, or apoptosis, in cancer cells. Research should focus on identifying the key molecular players in the apoptotic cascade that are activated or inhibited by this compound.

Integration of Multi-omics Data for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, future research must embrace a multi-omics approach. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the compound's impact on cellular systems can be constructed. semanticscholar.org

Transcriptomic and Proteomic Profiling: Transcriptomic and proteomic analyses can identify the genes and proteins whose expression levels are altered in response to treatment with the compound. researchgate.netmdpi.com This can provide valuable clues about the pathways and biological processes that are modulated by this compound.

Metabolomic Analysis: Metabolomics can reveal changes in the cellular metabolic landscape induced by the compound. This is particularly relevant given the compound's structural similarity to metabolic building blocks.

Table 2: Multi-omics Approaches and Their Potential Insights

Omics ApproachData GeneratedPotential Insights
TranscriptomicsChanges in gene expression (mRNA levels)Identification of regulated genes and pathways
ProteomicsChanges in protein expression and post-translational modificationsUnderstanding of functional changes at the protein level
MetabolomicsAlterations in the levels of small molecule metabolitesElucidation of metabolic pathways affected by the compound

By integrating these diverse datasets, researchers can construct detailed network models of the compound's mechanism of action, leading to a more profound understanding of its therapeutic potential and potential biomarkers for treatment response.

Addressing Research Gaps and Overcoming Limitations in Current Computational Modeling Approaches

Computational modeling plays an increasingly vital role in modern drug discovery. However, there are several challenges and research gaps that need to be addressed to effectively model the behavior of this compound.

Improving Force Fields for Sulfur-Containing Compounds: A significant challenge in molecular dynamics simulations is the accurate representation of sulfur-containing molecules. mdpi.com Future research should focus on developing and validating more accurate force fields for thiopurines to improve the reliability of in silico predictions of their binding affinities and dynamic behavior.

Advanced Docking and Screening Techniques: To identify novel biological targets for this compound and its analogues, more sophisticated virtual screening and molecular docking techniques are needed. These methods should be able to account for protein flexibility and the presence of water molecules in the binding site.

Predictive Models for ADMET Properties: A critical gap in the computational toolkit is the development of reliable predictive models for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of purine analogues. Such models would be invaluable for prioritizing compounds for further experimental testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.